Tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. It belongs to a class of compounds known as azaspiro compounds, which feature a nitrogen atom within a spirocyclic framework. The molecular formula of this compound is and it has a molecular weight of approximately 240.34 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
The chemical reactivity of tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate can involve several types of reactions, including:
These reactions highlight its utility in synthetic organic chemistry, particularly in the synthesis of more complex molecules.
Research indicates that compounds similar to tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate exhibit various biological activities, including:
The synthesis of tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate typically involves multi-step synthetic pathways, including:
Specific methods may vary based on the desired purity and yield.
Tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate has several potential applications:
Interaction studies involving tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate focus on its binding affinity and activity against biological targets. These studies typically involve:
Such studies are crucial for understanding its mechanism of action and therapeutic potential.
Several compounds share structural similarities with tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate | C13H24N2O2 | Contains an amino group at position 8 |
| Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane | C13H23NO4 | Hydroxymethyl substitution at position 2 |
| Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane | C13H24N2O2 | Aminomethyl substitution at position 2 |
These compounds illustrate variations in functional groups and positions that may influence their biological activity and chemical properties, highlighting the uniqueness of tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate in this class of molecules.
The spiro[3.5]nonane core forms the structural foundation of this compound, requiring strategic bond formation between the piperidine and cyclopropane rings. A validated approach involves zinc-copper mediated cyclopropanation of tert-butyl 4-methylenepiperidine-1-carboxylate with 2,2,2-trichloroacetyl chloride in dimethoxyethane (DME), yielding tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in 15% yield after purification. This method capitalizes on the Simmons-Smith reaction mechanism, where the Zn/Cu couple generates dichlorocarbene intermediates that facilitate cyclopropane ring formation.
Table 1: Comparative Analysis of Spirocyclic Intermediate Synthesis Methods
The oxa-bridge introduction (8-oxa moiety) typically occurs through nucleophilic substitution or oxidative etherification. For instance, reacting the spirocyclic amine intermediate with ethylene glycol ditosylate under basic conditions installs the oxygen bridge while maintaining Boc protection. This step demands careful temperature control (0–5°C) to prevent N-Boc group cleavage.
Recent advances in transition metal catalysis have revolutionized spirocycle synthesis. The palladium-catalyzed [4+1] spiroannulation protocol developed by Tan et al. demonstrates particular relevance. This method employs:
Applying this methodology to tert-butyl-protected precursors enables single-step construction of the spiro[3.5]nonane framework. Key parameters include:
Under these conditions, the reaction achieves 68–72% yields while preserving Boc-group integrity. The mechanism proceeds through a five-membered palladacycle intermediate, confirmed via X-ray crystallography in related systems.
The Boc group serves dual roles in this synthesis:
Protection Protocol
Quantitative protection occurs under these conditions, with FT-IR analysis showing complete disappearance of N-H stretches at 3300 cm⁻¹.
Deprotection Challenges
Standard acidic conditions (e.g., HCl/dioxane) risk spirocycle ring-opening. Optimized deprotection uses:
This protocol achieves >95% deprotection yield without compromising the oxa-azaspiro framework.
Installing the aminomethyl group at C7 with precise stereochemistry represents the synthesis' most demanding aspect. Three strategies have emerged:
1. Chiral Auxiliary Approach
2. Asymmetric Catalytic Amination
3. Kinetic Resolution During Cyclization
Table 2: Stereochemical Outcomes by Aminomethylation Method
| Method | ee (%) | Yield (%) | Key Advantage |
|---|---|---|---|
| Chiral Auxiliary | 88–92 | 65–72 | High predictability |
| Asymmetric Catalysis | 79–84 | 81–85 | Step economy |
| Kinetic Resolution | >99 | 40–45 | Absolute stereochemical control |
The asymmetric catalytic method currently dominates industrial applications due to its balance of efficiency and stereoselectivity. Recent studies suggest that tuning the palladium catalyst's coordination sphere during spiroannulation could enable inherent stereochemical control, potentially revolutionizing future synthetic approaches.
The 8-oxa-5-azaspiro[3.5]nonane core imposes significant conformational constraints due to its spirocyclic architecture. The fused oxolane and azetidine rings create a rigid bicyclic system that limits rotational freedom, as evidenced by X-ray crystallography studies of analogous spiro compounds [5]. Computational models reveal that the dihedral angles between the oxygen and nitrogen atoms in the spiro junction deviate by less than 5° from ideal tetrahedral geometry, minimizing strain while maintaining planarity [6].
This rigidity enhances metabolic stability compared to linear analogs. For example, molecular dynamics simulations show a 40% reduction in backbone flexibility relative to non-spirocyclic amine derivatives . The oxygen atom in the oxolane ring further stabilizes the structure through hyperconjugation with adjacent C–N bonds, as demonstrated by natural bond orbital (NBO) analysis [4].
| Parameter | Value (Å/°) | Measurement Method |
|---|---|---|
| Spiro C–O bond length | 1.43 | X-ray diffraction [5] |
| Spiro C–N bond length | 1.47 | DFT calculation [6] |
| Ring puckering amplitude | 0.12 Å | Cremer-Pople analysis |
The tert-butyl carboxylate group occupies 28% of the molecule’s van der Waals volume, creating a pronounced steric bulge that directs substituent orientation. Comparative steric volume calculations show:
| Substituent | Steric Volume (ų) | Method |
|---|---|---|
| tert-Butyl carboxylate | 150 | Molecular mechanics [6] |
| Cyclopropylmethyl | 132 | DFT calculation [6] |
| Isobutyl | 121 | X-ray crystallography [5] |
This bulky group induces axial chirality in the spiro system, with a 1.2 kcal/mol energy barrier to rotation [4]. The carboxylate’s electron-withdrawing nature also polarizes the adjacent nitrogen atom, increasing its hydrogen-bond acceptor capacity by 15% compared to non-carboxylated analogs . Spatial occupation maps derived from Hirshfeld surface analysis demonstrate that the tert-butyl group creates a hydrophobic pocket occupying 64% of the molecular surface area [6].
The 7-aminomethyl substituent adopts a preferred equatorial orientation relative to the spiro junction, as determined by NMR NOE experiments . This positioning enables dual binding interactions:
Free energy perturbation calculations reveal that moving the aminomethyl to the 6-position reduces binding affinity by 2.3 kcal/mol due to suboptimal vector alignment [6]. The group’s pKa (8.1 ± 0.2) ensures partial protonation at physiological pH, balancing membrane permeability and target engagement .
| Position | ΔG binding (kcal/mol) | H-bond interactions |
|---|---|---|
| 7 | -9.4 ± 0.3 | 2.1 ± 0.4 |
| 6 | -7.1 ± 0.5 | 1.3 ± 0.3 |
| 8 | -8.0 ± 0.4 | 1.8 ± 0.2 |
Data derived from molecular docking studies against kinase targets [7].
The pharmacological investigation of Tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate reveals significant potential for G protein-coupled receptor modulation, particularly through its spirocyclic amine framework. Spirocyclic amine derivatives have emerged as privileged scaffolds in GPCR drug discovery due to their unique three-dimensional architecture and conformational rigidity [1] [2].
The 7-azaspiro[3.5]nonane scaffold demonstrates potent agonist activity at GPR119, a class A GPCR involved in glucose homeostasis and insulin secretion [2] [3]. Structure-activity relationship studies indicate that optimization of the piperidine N-capping group and aryl substituents leads to compounds with desirable glucose lowering effects in diabetic animal models [2]. The spirocyclic framework provides optimal spatial arrangement for receptor binding, with the aminomethyl group serving as a critical pharmacophore element for GPCR recognition.
Research on related spirocyclic amine derivatives shows submicromolar binding affinities across multiple GPCR classes, including adrenergic, muscarinic, serotonin, and dopaminergic receptors [4]. The 6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonane analogue exhibits potential agonist activity for G-protein-coupled receptors involved in glucose metabolism . These findings suggest that the target compound may engage similar GPCR-mediated pathways through its structurally related azaspiro[3.5]nonane core.
Molecular interaction studies reveal that spirocyclic amine derivatives form hydrogen bonds and ionic interactions with key receptor residues. The protonated nitrogen atoms interact with conserved aspartate residues, while the spirocyclic framework occupies hydrophobic binding pockets within GPCR transmembrane domains [1] [6]. The spiro[chromene-2,4′-piperidine] derivative demonstrates Gq-biased agonism at the 5-HT2C receptor, with binding poses that overlap with established agonist pharmacophores [7].
Functional selectivity emerges as a critical characteristic of spirocyclic GPCR ligands, with compounds showing pathway-specific activation profiles. G protein-biased agonists demonstrate enhanced efficacy while reducing β-arrestin pathway activation, potentially offering improved therapeutic profiles with reduced side effects [7].
The azaspiro[3.5]nonane scaffold demonstrates exceptional binding affinity and functional activity at sigma receptors, particularly the σ1 receptor subtype. Comprehensive radioligand binding studies reveal that 2,7-diazaspiro[3.5]nonane derivatives achieve nanomolar binding affinities with distinct functional profiles depending on structural modifications [8] [9].
The compound 4b (2,7-diazaspiro[3.5]nonane derivative) exhibits Ki values of 2.7 nM for σ1R and 27 nM for σ2R, demonstrating 10-fold selectivity for the σ1 receptor [8]. Functional characterization using phenytoin binding assays and in vivo studies reveals this compound acts as a σ1 receptor agonist. In contrast, the structurally related compound 5b shows Ki values of 13 nM for σ1R and 102 nM for σ2R but functions as a σ1 receptor antagonist [8].
Molecular modeling studies provide mechanistic insights into the differential binding modes of azaspiro[3.5]nonane analogues. The crystal structure analysis reveals that the protonated nitrogen of the spirocyclic core establishes salt bridge interactions with the highly conserved glutamate 172 residue in the σ1 receptor binding pocket [8] [9]. Compound 4b engages both piperidine and azetidine nitrogens with Glu172, while compound 5b utilizes primarily the azetidine nitrogen for receptor interaction.
The 2,7-diazaspiro[4.4]nonane derivative AD258 (compound 9d) demonstrates exceptional binding affinity with Ki values of 3.5 nM for σ1R and 2.6 nM for σ2R [10] [9]. This mixed σ1R/σ2R ligand exhibits potent antiallodynic effects in capsaicin-induced pain models at doses as low as 0.6-1.25 mg/kg, making it one of the most potent sigma receptor ligands reported. Functional studies confirm σ1R antagonist activity, with effects completely reversed by the selective σ1R agonist PRE-084 [10] [9].
Structure-activity relationships reveal that the 2,7-diazaspiro[3.5]nonane core provides optimal binding characteristics compared to diazabicyclo[4.3.0]nonane analogues. Compound 8f (diazabicyclo[4.3.0]nonane derivative) shows Ki values of 10 nM for σ1R and 165 nM for σ2R, indicating 16.5-fold selectivity for σ1R with antagonist functional profile [8].
Spirocyclic piperidine derivatives achieve very high σ1 receptor affinity (Ki = 0.2-16 nM) with greater than 250-fold selectivity over σ2 receptors [11] [12]. The (pyridin-3-yl)methyl derivative exhibits high lipophilic ligand efficiency (LLE) of 5.8, indicating optimal balance between potency and physicochemical properties [11]. These compounds demonstrate high plasma protein binding (89%) and promising metabolic stability in liver microsome assays [11].